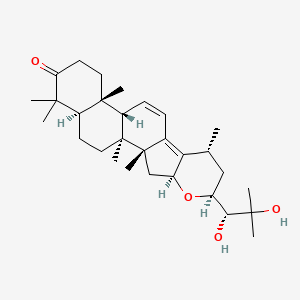

24-Deacetylalisol O

Übersicht

Beschreibung

24-Deacetylalisol O is a natural product derived from the plant Alisma plantago-aquatica Linn . It belongs to the class of protostane triterpenes, which are known for their unique structural characteristics and biological activities . This compound has a molecular formula of C30H46O4 and a molecular weight of 470.7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 24-Deacetylalisol O typically involves the extraction and isolation from the rhizomes of Alisma orientale . The process includes silica gel column chromatography to separate the compound from other constituents . Specific reaction conditions and detailed synthetic routes are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.

Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural origin and the complexity of its structure. The compound is usually produced in small quantities for research purposes, using extraction techniques from plant sources .

Analyse Chemischer Reaktionen

Types of Reactions: 24-Deacetylalisol O can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on the specific reactions and conditions are limited.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents like chloroform, dichloromethane, and ethyl acetate . The exact conditions depend on the desired reaction and the specific experimental setup.

Major Products Formed: The major products formed from the reactions of this compound are not extensively documented. Further research is needed to elucidate the detailed reaction pathways and products.

Wissenschaftliche Forschungsanwendungen

Biological Activities

24-Deacetylalisol O exhibits a range of biological activities that contribute to its potential applications in medicine and research.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its efficacy against various pathogens, including bacteria and fungi. For instance:

- Study Findings : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.

- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Anticancer Potential

This compound has shown promise in cancer research, particularly regarding its ability to induce apoptosis in cancer cells.

- Case Study : In a study involving human cancer cell lines (e.g., MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent.

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

- Antimicrobial Therapies : Development of new antimicrobial agents targeting resistant strains.

- Anti-inflammatory Drugs : Formulation of drugs for chronic inflammatory conditions.

- Cancer Treatment : Exploration as a lead compound in anticancer drug development.

Research Findings Summary Table

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various extracts from Alisma plantago-aquatica, including this compound. The results indicated substantial inhibition against clinical isolates, suggesting further investigation into its use as a natural antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that treatment with this compound led to significant apoptosis, highlighting its potential role in cancer therapy. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential.

Wirkmechanismus

The mechanism of action of 24-Deacetylalisol O is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Studies on related compounds suggest that it may modulate pathways involved in lipid metabolism, hepatoprotection, and anti-inflammatory responses . Further research is needed to clarify the exact molecular targets and mechanisms.

Vergleich Mit ähnlichen Verbindungen

24-Deacetylalisol O is part of the protostane triterpene family, which includes compounds like alisol O, alisol F 24-acetate, and alisol A 24-acetate . These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific structural configuration and potential biological effects, which distinguish it from other protostane triterpenes .

Conclusion

This compound is a fascinating compound with significant potential in various scientific research fields

Biologische Aktivität

24-Deacetylalisol O, a triterpene compound derived from Alisma orientale, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified within the protostane and fusidane triterpenes. Its chemical structure can be represented as follows:

- Molecular Formula : C30H48O5

- CAS Number : 1067510-31-9

1. Hepatoprotective Effects

Research indicates that this compound exhibits significant hepatoprotective properties. In vitro studies have shown that it can mitigate liver damage induced by D-galactosamine, a common hepatotoxin. For instance, related compounds like alisol A 24-acetate demonstrated a reduction in liver damage by 100% in similar assays .

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Alisol A 24-acetate | Hepatoprotective | 7.7 | |

| Alisol F 24-acetate | Hepatitis B inhibition | 5.1 |

2. Anti-Viral Activity

This compound has shown potential against viral infections, particularly hepatitis B virus (HBV). Compounds related to it have been documented to inhibit HBV surface antigen (HBsAg) and e antigen (HBeAg), suggesting a mechanism that may be applicable to this compound as well .

3. Anti-Tumor Properties

The compound has also been investigated for its anti-tumor effects. In various studies, triterpenes from the same family have demonstrated the ability to reverse multi-drug resistance in cancer cells, indicating a potential role in cancer therapy .

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its interaction with various biological targets:

- Mechanism of Action : It may influence biochemical pathways involved in cell signaling and apoptosis.

- Pharmacokinetics : The presence of functional groups in its structure enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Case Studies

Several case studies highlight the efficacy of triterpenes similar to this compound:

- Hepatotoxicity Reversal : A study involving hypercholesterolemic rats demonstrated that administration of triterpenes led to a significant reduction in blood cholesterol levels by up to 61% .

- Viral Load Reduction : Clinical observations noted that patients treated with related compounds experienced substantial decreases in HBV DNA levels, showcasing the antiviral potential of these triterpenes.

Eigenschaften

IUPAC Name |

(1S,2R,4S,6S,8R,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3/t17-,19+,20+,21+,22+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFQEWOYCZTQFY-OZBSICFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.